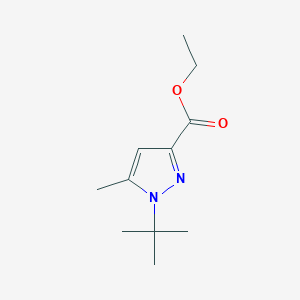

1-叔丁基-5-甲基-1H-吡唑-3-甲酸乙酯

描述

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate is a derivative of the pyrazole class of compounds, which are of significant interest in the field of medicinal chemistry due to their diverse biological activities. Pyrazole derivatives are known for their potential as bioactive molecules, with applications ranging from fungicides to plant growth regulators, and as candidates for drug discovery .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves a multi-step reaction sequence. For instance, a one-pot approach to ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates has been developed, which includes a Claisen condensation followed by a Knorr reaction to produce the desired pyrazole-3-carboxylates . Another method involves a 3+2 annulation method, starting with a Knoevenagel condensation followed by a cyclocondensation reaction to yield substituted pyrazoles . Additionally, regioselective acylation and alkylation reactions have been employed to synthesize ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies. For example, the crystal structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was determined and compared with density functional theory (DFT) calculations, which showed good agreement between the theoretical and experimental data . Similarly, the structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was elucidated using X-ray diffraction, revealing its monoclinic space group and other crystallographic parameters .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including diazotization and coupling reactions, as demonstrated by the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles from ethyl 3-amino-5-phenylpyrazole-4-carboxylate . Additionally, selective cyclocondensation reactions have been used to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones from ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis . The crystal structure analysis provides insights into intermolecular interactions such as hydrogen bonding and π-π stacking . Theoretical calculations, such as HOMO/LUMO, MEP, and Hirshfeld surface analysis, are used to predict the reactivity and stability of these compounds . The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate has been studied to understand the influence of different solvents and reagents on the acetylation position within the pyrazole ring .

科学研究应用

合成和晶体结构分析

1-叔丁基-5-甲基-1H-吡唑-3-甲酸乙酯及其衍生物的合成方法和晶体结构分析已被广泛研究。例如,该化合物因其潜在的杀菌和植物生长调节活性而被合成。通过 X 射线衍射进行的晶体结构测定表明,这些化合物属于单斜空间群,并显示初步生物测定表明具有杀菌和植物生长调节特性 (L. Minga,2005 年)。

杀菌和植物生长调节

对 1-叔丁基-5-甲基-1H-吡唑-3-甲酸乙酯衍生物的研究突出了它们在农业化学中的重要性,特别是它们的杀菌和植物生长调节活性。这已通过合成和初步生物测试得到证明,显示出农业应用的前景 (Ming Li 等人,2010 年)。

化学合成和杂环化学

在杂环化学中,1-叔丁基-5-甲基-1H-吡唑-3-甲酸乙酯作为各种新型化合物的合成前体。例如,它的反应性已用于部分氢化的吡唑并[3,4-b]吡啶-3-酮的选择性合成中,展示了其在合成 N-稠合杂环中的多功能性 (P. S. Lebedˈ 等人,2012 年)。

新型合成方法

已经开发了使用 1-叔丁基-5-甲基-1H-吡唑-3-甲酸乙酯的新型合成方法,以实现高产率的三芳基吡唑-3-甲酸酯。这些方法涉及克莱森缩合和克诺尔反应序列,为药物发现提供了获得复杂分子骨架的便利途径 (Jiao-Jiao Zhai 等人,2013 年)。

在发光和配位化学中的应用

该化合物及其衍生物还在发光和配位化学中找到了应用,在那里它们被用来组装手性和非手性配位聚合物。这些研究不仅有助于理解配位化合物中的结构多样性,还探索了它们在材料科学中的潜在应用 (M. Cheng 等人,2017 年)。

安全和危害

作用机制

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad spectrum of interactions with biological targets.

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to play a significant role in various biological activities and pathways .

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting a range of potential molecular and cellular effects .

Action Environment

It’s important to note that environmental factors can significantly impact the effectiveness of many compounds .

属性

IUPAC Name |

ethyl 1-tert-butyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-8(2)13(12-9)11(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXLMRLPFQWBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384170 | |

| Record name | Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

519056-54-3 | |

| Record name | Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)